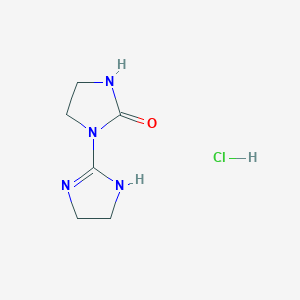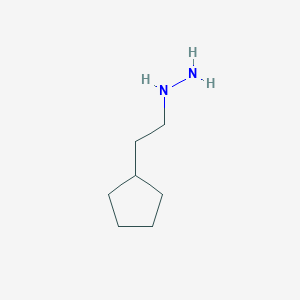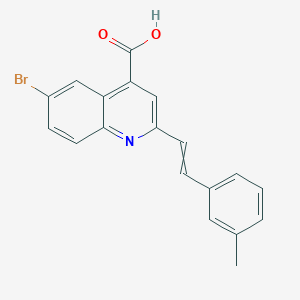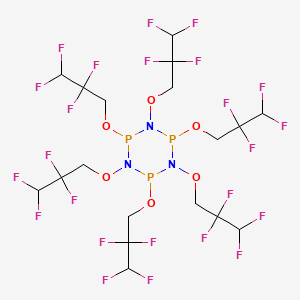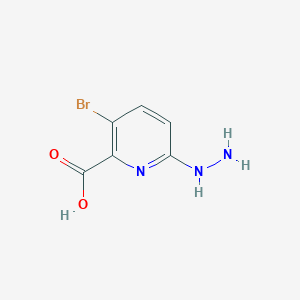
3-Bromo-6-hydrazinylpyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-hydrazinylpyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6BrN3O2 This compound is characterized by the presence of a bromine atom, a hydrazinyl group, and a carboxylic acid group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-hydrazinylpyridine-2-carboxylic acid typically involves the bromination of 6-hydrazinylpyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 3-Bromo-6-hydrazinylpyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products Formed:
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
3-Bromo-6-hydrazinylpyridine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 3-Bromo-6-hydrazinylpyridine-2-carboxylic acid is primarily related to its ability to interact with biological macromolecules. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by generating reactive oxygen species (ROS) that can induce oxidative stress in cells .
類似化合物との比較
3-Bromo-6-chloropyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of a hydrazinyl group.
6-Hydrazinylpyridine-2-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness: 3-Bromo-6-hydrazinylpyridine-2-carboxylic acid stands out due to the presence of both a bromine atom and a hydrazinyl group, which confer unique reactivity and potential biological activities. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs.
特性
分子式 |
C6H6BrN3O2 |
|---|---|
分子量 |
232.03 g/mol |
IUPAC名 |
3-bromo-6-hydrazinylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H6BrN3O2/c7-3-1-2-4(10-8)9-5(3)6(11)12/h1-2H,8H2,(H,9,10)(H,11,12) |
InChIキー |
HVBAXEQBFNOEQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1Br)C(=O)O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


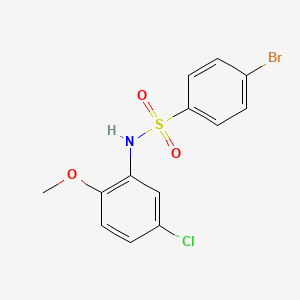

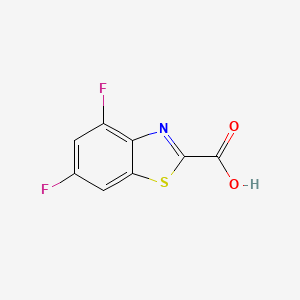
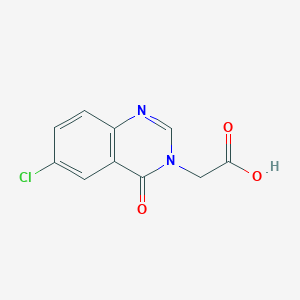
![(Z)-2-[2-fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B12440132.png)

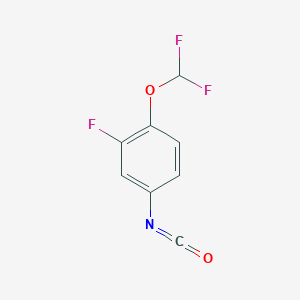
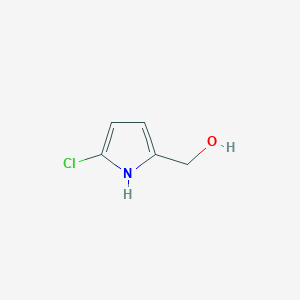

![[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate](/img/structure/B12440153.png)
